

Technical Guide to m-PEG4-Br: Suppliers, Purity, and Quality Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG4-Br

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide (**m-PEG4-Br**), a key bifunctional linker used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This document outlines commercially available suppliers, their stated product purity, and a general framework for the quality control of this critical reagent.

Introduction to m-PEG4-Br

m-PEG4-Br, also known as 13-Bromo-2,5,8,11-tetraoxatridecane, is a hydrophilic linker possessing a terminal methoxy group and a reactive bromide. The methoxy group provides stability and increased water solubility, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions. These characteristics make it a versatile tool for covalently attaching the PEG spacer to various molecules, thereby modifying their pharmacokinetic and pharmacodynamic properties. Its defined length and monodispersity are critical for producing homogeneous conjugates with reproducible characteristics.

Commercial Suppliers and Purity Specifications

The purity of **m-PEG4-Br** is a critical parameter for ensuring the reproducibility and safety of its downstream applications. Several suppliers offer this reagent, with purity typically determined by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the information from various suppliers.

Supplier	Stated Purity	Analytical Method	Catalog Number
MedchemExpress	98.81% [1]	GC, ¹ H NMR [1]	HY-130161 [1]
InvivoChem	≥98% [2]	Not Specified	V25870 [2]
BroadPharm	95% [3]	NMR [3]	BP-21072 [3]
Biopharma PEG	≥95% [4]	Not Specified	Not Specified
CP Lab Safety	95% Min [5] [6]	Not Specified	Not Specified
AxisPharm	≥95%	Not Specified	AP10201
ChemScene	≥95%	Not Specified	CS-0109323 [7]

Experimental Methodologies: A General Approach

While specific, detailed experimental protocols for the synthesis, purification, and analysis of **m-PEG4-Br** are often proprietary to the manufacturers, a general workflow can be outlined based on established chemical principles and analytical techniques for similar PEGylated compounds.

Synthesis and Purification

The synthesis of **m-PEG4-Br** typically involves the bromination of the terminal hydroxyl group of m-PEG4-OH. A common synthetic route would be the reaction of m-PEG4-OH with a brominating agent like thionyl bromide or phosphorus tribromide.

General Synthesis Reaction:

Purification of the final product is crucial to remove unreacted starting materials and byproducts. This is typically achieved through column chromatography on silica gel. The fractions are monitored by thin-layer chromatography (TLC) to isolate the pure **m-PEG4-Br**.

Quality Control and Purity Analysis

A multi-step analytical approach is necessary to ensure the identity, purity, and quality of **m-PEG4-Br**.

3.2.1. Structural Confirmation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the chemical structure of **m-PEG4-Br**. The spectrum should be consistent with the expected structure, showing characteristic peaks for the methoxy group protons, the ethylene glycol repeating unit protons, and the protons on the carbon adjacent to the bromine atom. A certificate of analysis from MedchemExpress confirms the use of ^1H NMR for structural consistency.[\[1\]](#)

3.2.2. Purity Determination: Gas Chromatography (GC)

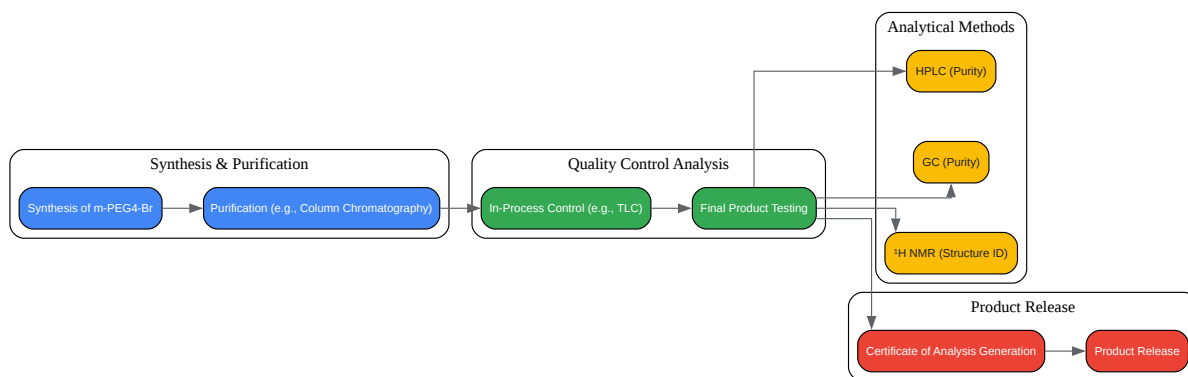
Gas Chromatography (GC) with a flame ionization detector (FID) is a standard method for assessing the purity of volatile and semi-volatile compounds like **m-PEG4-Br**. The percentage purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram. MedchemExpress reports a purity of 98.81% for their **m-PEG4-Br** as determined by GC.[\[1\]](#)

3.2.3. Purity Determination: High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) can also be employed for purity analysis. While a specific protocol for **m-PEG4-Br** is not publicly available, a general method would involve a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector, although **m-PEG4-Br** lacks a strong chromophore. More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are more suitable for quantifying non-volatile analytes like PEG compounds.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of **m-PEG4-Br**, from initial synthesis to final product release.



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- To cite this document: BenchChem. [Technical Guide to m-PEG4-Br: Suppliers, Purity, and Quality Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677524#m-peg4-br-supplier-and-purity-information]

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